molecular formula C12H25N3O2 B1517297 tert-Butyl (3-(piperazin-1-yl)propyl)carbamate CAS No. 874831-60-4

tert-Butyl (3-(piperazin-1-yl)propyl)carbamate

Cat. No.: B1517297
CAS No.: 874831-60-4
M. Wt: 243.35 g/mol
InChI Key: RYXOGEGCRBIYKR-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C12H25N3O2 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and applications.

  • Molecular Formula : C13H27N3O2
  • Molecular Weight : 243.35 g/mol
  • Structure : Characterized by a tert-butyl group and a piperazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways. This interaction may lead to various pharmacological effects, particularly in the central nervous system.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase B (MAO B), which plays a crucial role in dopamine metabolism. Inhibition of MAO B can elevate dopamine levels, making this compound relevant for conditions like Parkinson's disease .

In Vitro Studies

Recent studies have demonstrated the compound's dual action on histamine H3 receptors and MAO B. For instance, a study showed that certain derivatives exhibited good inhibitory potency for MAO B (IC50 < 50 nM) while having varying affinities for H3 receptors . This dual-target approach suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Parkinson's Disease Models : In animal models of Parkinson's disease, compounds similar to this compound were shown to significantly increase dopamine levels in the striatum and reduce MAO B activity by over 90% . This highlights the potential of this compound in treating dopamine-related disorders.
  • Antipsychotic Research : The compound has been studied alongside antipsychotics for its association kinetics at dopamine D2 receptors. Variations in side effects among different compounds suggest that structural modifications can lead to improved therapeutic profiles .

Applications in Drug Development

This compound serves as a valuable building block in drug development:

  • Synthesis of PROTACs : It is utilized as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
  • Pharmacological Research : The compound is frequently employed in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms, contributing to the development of new therapeutic agents .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
This compoundLacks methyl group on carbamateDifferent biological activity profile
N-Methyl-N-(3-piperazin-1-yl-propyl)carbamateContains N-methyl substitutionEnhanced receptor affinity
Tert-butyl N-(4-piperidinyl)propylcarbamateSubstituted piperidine insteadPotentially different pharmacological effects

Properties

IUPAC Name

tert-butyl N-(3-piperazin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-5-4-8-15-9-6-13-7-10-15/h13H,4-10H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXOGEGCRBIYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652389
Record name tert-Butyl [3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-60-4
Record name tert-Butyl [3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874831-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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